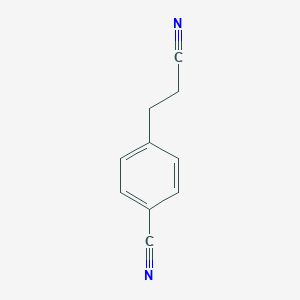

4-(2-Cyanoethyl)benzonitrile

Descripción

4-(2-Cyanoethyl)benzonitrile (CAS 18176-72-2) is an aromatic nitrile derivative with the molecular formula C₁₀H₈N₂ and a molar mass of 156.18 g/mol. Its structure features a benzonitrile core substituted with a 2-cyanoethyl group at the para position. Synonyms include p-cyanohydrocinnamonitrile and benzenepropanenitrile, 4-cyano . The compound’s nitrile groups confer reactivity toward nucleophilic additions and coordination with metal ions, making it relevant in synthetic chemistry and materials science.

Propiedades

Número CAS |

18176-72-2 |

|---|---|

Fórmula molecular |

C10H8N2 |

Peso molecular |

156.18 g/mol |

Nombre IUPAC |

4-(2-cyanoethyl)benzonitrile |

InChI |

InChI=1S/C10H8N2/c11-7-1-2-9-3-5-10(8-12)6-4-9/h3-6H,1-2H2 |

Clave InChI |

RVBBVUHBMANOJT-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CCC#N)C#N |

SMILES canónico |

C1=CC(=CC=C1CCC#N)C#N |

Otros números CAS |

18176-72-2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table summarizes key structural features and applications of 4-(2-cyanoethyl)benzonitrile and its analogs:

Key Comparative Insights

Electrochemical Activity: 4-(2-Cyanoethyl)benzonitrile’s analog, CTDB (4-{2-[1-(2-cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile), demonstrated interfacial activity in ionic liquid electrolytes during Au electrodeposition .

Optical and Material Applications: 2-(4-(4-Cyanostyryl)styryl)benzonitrile (CAS 13001-38-2) exhibits fluorescence due to extended π-conjugation from styryl groups, making it suitable for optical brighteners . In contrast, 4-(3-thienyl)benzonitrile’s thiophene ring enhances charge transport in electronic materials .

Pharmaceutical Relevance: The thiazolidinedione derivative 4-(2-(2,4-dioxothiazolidin-5-yl)ethoxy)benzonitrile is studied for antidiabetic applications, leveraging its hydrogen-bonding capacity . Comparatively, 4-[[4-[[4-[(E)-2-cyanoethyl]amino]carbonyl]amino]phenyl]carboxamide (from HIV drug research) highlights the role of cyanoethyl groups in enhancing bioavailability through amphiphilic interactions .

Dye Chemistry: The nitro and diazenyl groups in 2-[2-[4-[(2-cyanoethyl)ethylamino]phenyl]diazenyl]-5-nitrobenzonitrile enable its use as a disperse dye (Disperse Red 73), with higher polarity and thermal stability than non-nitro analogs .

Physicochemical Properties

- Hydrophilicity: The hydroxyethyl group in 4-(2-hydroxyethyl)benzonitrile increases water solubility compared to the hydrophobic 4-(2-cyanoethyl)benzonitrile .

- Thermal Stability : Derivatives with aromatic heterocycles (e.g., thiazolidinedione in ) exhibit higher decomposition temperatures due to rigid structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.